molecular formula C19H21N5OS B2981643 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide CAS No. 898624-57-2

2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B2981643
CAS No.: 898624-57-2
M. Wt: 367.47
InChI Key: KYWQWAWJICHSRN-UHFFFAOYSA-N
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Description

2-[(4-Amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide is a high-purity synthetic compound provided for research and development purposes. With a molecular formula of C19H21N5OS and a molecular weight of 367.47 g/mol , this chemical belongs to a class of 1,2,4-triazole derivatives known for their significant pharmacological potential. The core structure of this molecule is based on the 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol scaffold, which has been established as a valuable precursor for generating novel bioactive heterocycles . Research into closely related structural analogs has demonstrated a range of promising biological activities. For instance, functionalized derivatives of the 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol scaffold have shown significant and favorable antibacterial efficacy against various Gram-positive and Gram-negative bacterial strains . Furthermore, patents covering substituted 1,2,4-triazole compounds indicate their potential for the treatment and prevention of metabolic disorders, including type 2 diabetes, obesity, and diseases mediated by glucocorticoid receptors . The presence of both the amino group and the sulfanyl-acetamide chain on the triazole core provides versatile sites for molecular interaction and further chemical modification, making this compound a valuable chemical tool for medicinal chemistry, drug discovery, and pharmacological profiling. This product is intended for research applications in a controlled laboratory environment. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5OS/c1-13-8-9-16(14(2)10-13)21-18(25)12-26-19-23-22-17(24(19)20)11-15-6-4-3-5-7-15/h3-10H,11-12,20H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWQWAWJICHSRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide typically involves the reaction of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol with N-(2,4-dimethylphenyl)acetamide under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The 1,2,4-triazole ring is known to inhibit enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The compound may also interact with DNA and proteins, affecting their function and leading to cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The target compound’s analogs differ primarily in substituents at two positions:

5-position of the triazole ring : Modifications here influence electronic properties and steric bulk.

Aryl group on the acetamide side chain : Variations affect lipophilicity and receptor binding.

Table 1: Key Structural Features and Properties of Analogs
Compound Name 5-Position Substituent Acetamide Aryl Group Molecular Weight (g/mol) Notable Properties/Activities Reference ID
Target compound Benzyl 2,4-Dimethylphenyl 393.46* Potential anti-inflammatory/antimicrobial
2-({4-Benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide Bromophenoxymethyl 2,4-Dimethylphenyl 537.48 Increased steric bulk; possible enhanced binding affinity
2-{[4-Amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide Trifluoromethyl 2,4-Dimethylphenyl 345.34 Enhanced metabolic stability (CF₃ group)
2-{[4-Amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide 4-Methylphenyl 2,5-Dimethylphenyl 379.45 Altered aryl substitution; possible solubility changes
2-[[4-Amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide 2-Chlorophenyl 4-Butylphenyl 429.94 Increased lipophilicity (Cl and butyl groups)
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Furan-2-yl Varied (e.g., m-tolyl) ~350–400 Anti-exudative activity (10 mg/kg vs. diclofenac)

*Calculated based on molecular formula C₁₉H₂₃N₅OS.

Physicochemical and Structural Insights

  • Lipophilicity: Substituents like 4-bromophenoxymethyl () increase molecular weight and lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility.
  • Crystallography and NMR : Structural data for analogs (e.g., 1H NMR shifts in furan derivatives , X-ray crystallography in bromophenyl compounds ) confirm the role of substituents in packing and hydrogen-bonding networks.

Biological Activity

The compound 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.

  • Molecular Formula : C₁₁H₁₃N₅OS
  • Molecular Weight : 263.32 g/mol
  • CAS Number : Not specified in the results but can be cross-referenced with chemical databases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action :
    • The compound may exert its anticancer effects by targeting specific enzymes involved in cancer cell growth, such as thymidylate synthase and histone deacetylases (HDACs) .
    • Molecular docking studies have suggested that the compound binds effectively to these targets, potentially disrupting their function and leading to apoptosis in cancer cells .
  • Case Studies :
    • In vitro assays have demonstrated that derivatives of triazoles exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to the one discussed have shown IC₅₀ values in the low micromolar range against colon cancer cell lines .
    • A study reported that certain 1,2,4-triazole derivatives demonstrated high potency against human colon cancer (HCT 116) cells, with some compounds exhibiting relative potency greater than 50% compared to doxorubicin .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties:

  • Antibacterial Effects :
    • Triazole derivatives are known for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The sulfonyl group in the structure is believed to enhance this activity by interfering with bacterial cell wall synthesis .
  • Research Findings :
    • In a comparative study, several triazole compounds were tested against common bacterial strains, showing significant inhibition zones and lower minimum inhibitory concentrations (MICs) compared to standard antibiotics .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives:

  • The presence of specific functional groups (e.g., amino and sulfanyl) has been linked to enhanced biological activity. Modifications at various positions on the triazole ring can lead to increased potency against targeted biological pathways .
  • For instance, substituents such as dimethyl groups on phenyl rings have been shown to improve cytotoxicity profiles by enhancing lipophilicity and binding affinity to target proteins .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC₅₀ Value (μM)Target Mechanism
Compound AAnticancer4.363Thymidylate Synthase
Compound BAntimicrobial10.5Cell Wall Synthesis
Compound CAntiviral3.2Viral Replication Inhibition
Compound DAntidiabetic5.0Insulin Sensitivity

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for preparing 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide?

Methodology :

  • Key Step : Alkylation of the 4-amino-5-benzyl-1,2,4-triazole-3-thiol intermediate with α-chloroacetamide derivatives.
  • Conditions : React in ethanol under alkaline conditions (e.g., NaOH/KOH) at reflux for 4–6 hours. Post-reaction, crystallize the product using ethanol or methanol to obtain white/yellow crystalline solids with sharp melting points .
  • Validation : Confirm purity via TLC and elemental analysis. Characterize intermediates via 1H^1H-NMR (e.g., δ 2.3–2.5 ppm for methyl groups in the 2,4-dimethylphenyl moiety) and mass spectrometry (e.g., molecular ion peak matching the expected m/z) .

Q. How is the structure of this compound validated experimentally?

Methodology :

  • Spectroscopic Techniques :
    • 1H^1H-NMR: Identify key protons (e.g., benzyl CH2_2 at δ 3.8–4.0 ppm, acetamide NH at δ 8.1–8.3 ppm).
    • LC-MS : Confirm molecular weight (e.g., calculated for C21_{21}H23_{23}N5_5OS: 409.5 g/mol) and fragmentation patterns.
  • X-ray Crystallography : Resolve crystal structure using programs like SHELXL (if single crystals are obtained). Validate bond lengths/angles against density functional theory (DFT) calculations .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for anti-exudative activity in derivatives of this compound?

Methodology :

  • Derivative Synthesis : Modify substituents on the benzyl (e.g., halogenation) or 2,4-dimethylphenyl groups (e.g., nitro/amino substitutions).
  • Biological Assays :
    • Formalin-Induced Edema Model : Administer compounds (10–50 mg/kg) to rats and measure paw volume reduction using digital plethysmometry. Compare activity to reference drugs (e.g., diclofenac sodium) .
    • Data Analysis : Use multivariate regression to correlate substituent electronic/hydrophobic parameters (e.g., Hammett σ, logP) with activity. For example, electron-withdrawing groups on the benzyl ring may enhance potency .

Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?

Methodology :

  • In Vitro/In Vivo Bridging :
    • Cellular Assays : Test COX-1/COX-2 inhibition in macrophages to identify anti-inflammatory targets.
    • Pharmacokinetic Profiling : Measure plasma half-life, tissue distribution, and metabolite formation (e.g., sulfoxide derivatives) via LC-MS/MS.
    • Mechanistic Studies : Use gene knockout models (e.g., COX-2/^−/− mice) to isolate pathways affected by the compound .

Q. What strategies mitigate side reactions during synthesis, such as thiol oxidation or triazole ring isomerization?

Methodology :

  • Reaction Optimization :
    • Use inert atmospheres (N2_2) to prevent thiol oxidation to disulfides.
    • Adjust pH to 8–9 to stabilize the triazole ring and avoid acid-catalyzed isomerization.
  • Byproduct Analysis : Monitor reactions via HPLC-MS to detect impurities (e.g., oxidized sulfonyl derivatives). Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .

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